molecular formula C21H26N2O5S B2469458 N1-cycloheptyl-N2-(2-(furan-2-yl)-2-(phenylsulfonyl)ethyl)oxalamide CAS No. 896317-49-0

N1-cycloheptyl-N2-(2-(furan-2-yl)-2-(phenylsulfonyl)ethyl)oxalamide

Cat. No. B2469458
CAS RN: 896317-49-0
M. Wt: 418.51
InChI Key: IYFFSOHAFAYPTF-UHFFFAOYSA-N
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Description

N1-cycloheptyl-N2-(2-(furan-2-yl)-2-(phenylsulfonyl)ethyl)oxalamide, commonly referred to as CHEBO, is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields. CHEBO is a synthetic compound that belongs to the class of oxalamides, which are known for their diverse biological activities.

Scientific Research Applications

Synthesis and Reactivity

Research has explored the synthesis of molecules with structures similar to N1-cycloheptyl-N2-(2-(furan-2-yl)-2-(phenylsulfonyl)ethyl)oxalamide, highlighting their potential in creating novel organic compounds. For instance, studies have demonstrated the synthesis of tetrahydroquinoxalines with spiro-fused oxoindole and cyclohepta[c]furan fragments, showcasing the compound's role in forming structures with a nitrogen-oxygen triangular system, typical of natural cytotoxic compounds (Kurbatov et al., 2004). Another study focused on the synthesis and reactivity of 3-methylsulfinyl-2H-cyclohepta[b]furan-2-ones, further emphasizing the diverse reactivity and potential applications of these molecules in organic synthesis (Higashi et al., 2008).

Photophysical Behavior

The photophysical behavior of cyclohepta[c]furan-based compounds has been investigated, revealing their potential in the development of novel fluorophores. For example, novel 6H-cyclohepta[c]furan derivatives have been synthesized, showing solvatochromism and significant shifts in absorption and emission wavelengths based on the electron-donating and withdrawing abilities of substituents (Yanagisawa et al., 2017). Such studies indicate the potential of N1-cycloheptyl-N2-(2-(furan-2-yl)-2-(phenylsulfonyl)ethyl)oxalamide analogues in applications requiring specific photophysical properties.

Catalysis and Ligand Activity

Research on N,N'-Bisoxalamides highlights their effectiveness as ligands in catalyzing reactions, such as the Cu-catalyzed N-arylation of anilines and cyclic secondary amines. This demonstrates the compound's relevance in facilitating a broad range of coupling reactions, essential for synthesizing pharmaceutically important building blocks (Bhunia et al., 2017).

properties

IUPAC Name

N-[2-(benzenesulfonyl)-2-(furan-2-yl)ethyl]-N'-cycloheptyloxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O5S/c24-20(21(25)23-16-9-4-1-2-5-10-16)22-15-19(18-13-8-14-28-18)29(26,27)17-11-6-3-7-12-17/h3,6-8,11-14,16,19H,1-2,4-5,9-10,15H2,(H,22,24)(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYFFSOHAFAYPTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)NC(=O)C(=O)NCC(C2=CC=CO2)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-cycloheptyl-N2-(2-(furan-2-yl)-2-(phenylsulfonyl)ethyl)oxalamide

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